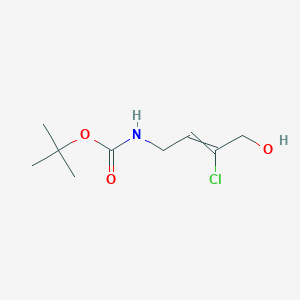

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol

Description

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol is a chiral amino alcohol derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group at the C4 position, a chlorine substituent at C2, and a hydroxyl group at C1. The compound features a conjugated double bond between C2 and C3, with a (Z)-stereochemistry, indicating that the Boc-amino (C4) and chlorine (C2) substituents reside on the same side of the double bond.

Molecular Formula: C₉H₁₆ClNO₃ Molecular Weight: ~221.68 g/mol Key Features:

- Boc Protection: Enhances stability during synthetic procedures, particularly in peptide coupling or nucleophilic reactions.

- Chlorine Substituent: Introduces electrophilicity at C2, enabling substitution reactions.

- (Z)-Configuration: Influences spatial interactions in stereoselective syntheses.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging its reactive sites for functionalization or chiral induction .

Properties

Molecular Formula |

C9H16ClNO3 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

tert-butyl N-(3-chloro-4-hydroxybut-2-enyl)carbamate |

InChI |

InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |

InChI Key |

AANTZLQUBXOJCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=C(CO)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Boc-Protected Amino Alcohol Intermediate

A common approach starts with N-Boc-L-serine or its derivatives. The hydroxyl group is retained, and the amino group is protected by the Boc group. This can be achieved by:

- Treating L-serine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford N-Boc-L-serine.

- Alternatively, commercially available N-Boc-L-serine can be used directly.

Halogenation at the 2-Position

The critical step involves the selective chlorination at the 2-position of the butenol chain. This is typically achieved by:

- Conversion of the hydroxyl group into a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with chloride ion.

- Direct chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to avoid over-chlorination or side reactions.

Temperature control is crucial during halogenation to maintain the (Z)-configuration of the double bond and to prevent isomerization.

Control of Double Bond Geometry

Stereoselective synthesis of the (Z)-isomer is ensured by:

- Utilizing Wittig or Horner–Wadsworth–Emmons (HWE) reactions with appropriate phosphonium ylides or phosphonates derived from the Boc-amino group.

- Careful control of reaction temperature and solvent polarity to favor the (Z)-alkene formation.

Purification and Characterization

After synthesis, purification is typically performed by:

- Column chromatography on silica gel using hexane/ethyl acetate gradients.

- Preparative High-Performance Liquid Chromatography (HPLC) for large-scale or high-purity requirements.

Characterization includes NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and stereochemistry.

Representative Preparation Method (Literature-Based)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Boc-L-serine, Di-tert-butyl dicarbonate, Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to RT | Protection of amino group as Boc | >90 | Standard Boc protection |

| 2 | Conversion of hydroxyl to leaving group (e.g., mesyl chloride, triethylamine, 0 °C) | Formation of mesylate intermediate | ~85 | Ensures good leaving group for substitution |

| 3 | Chloride source (e.g., LiCl or NaCl), polar aprotic solvent (e.g., DMF), 0-10 °C | Nucleophilic substitution to introduce chlorine | 70-80 | Temperature control critical for stereochemistry |

| 4 | Purification by silica gel chromatography | Isolation of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol | - | Confirm stereochemistry by NMR |

Summary Table of Key Preparation Parameters

| Parameter | Method 1: Direct Halogenation | Method 2: Phosphorus Ylide Route | Method 3: Pd-Catalyzed Aminocyclization |

|---|---|---|---|

| Starting Material | N-Boc-L-serine | 2-Halogenated propionate + Boc-aminoacetaldehyde | 2-Iodoaniline derivatives (for analogs) |

| Key Reagents | Mesyl chloride, LiCl/NaCl | Triphenylphosphine, phosphorus ylide, HCl | Pd catalyst, ethyl chloroformate |

| Temperature | 0–10 °C | 0–30 °C | Room temperature to 80 °C |

| Protecting Group | Boc | Boc | Carbamate (Boc or ethyl carbamate) |

| Yield Range | 70–90% | 55–85% | Variable, depending on substrate |

| Stereochemical Control | Temperature and reagent choice | Wittig reaction conditions | Catalyst and ligand choice |

| Purification | Column chromatography, preparative HPLC | Column chromatography, preparative HPLC | Flash chromatography |

Research Findings and Notes

- The Boc protecting group is stable under mild chlorination conditions but must be carefully removed under acidic conditions to avoid decomposition of the sensitive chloroalkene moiety.

- Temperature control during halogenation and Wittig reactions is essential to maintain the (Z)-configuration.

- The phosphorus ylide route provides a versatile platform for introducing various substituents and controlling alkene geometry.

- Large-scale synthesis has been demonstrated with yields up to 85%, employing sodium hydroxide and dimethyl sulfide for intermediate steps, indicating scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The chlorine atom can be reduced to form a hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of hydrocarbons.

Substitution: Formation of substituted butenyl derivatives.

Scientific Research Applications

(Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(Boc-amino)-2-chloro-2-buten-1-ol involves its functional groups:

Boc Group: Protects the amino group, allowing for selective reactions at other sites.

Chlorine Atom: Acts as a leaving group in substitution reactions.

Hydroxyl Group: Participates in hydrogen bonding and can be modified through oxidation or reduction.

Comparison with Similar Compounds

Positional Isomer: 2-(Boc-amino)-3-buten-1-ol (CAS 169324-82-7)

Molecular Formula: C₉H₁₇NO₃ Molecular Weight: 187.24 g/mol Structural Differences:

- Boc-amino group at C2 (vs. C4 in the target compound).

- No chlorine substituent; double bond between C3 and C4.

- Hydroxyl group at C1.

Key Implications :

- Reactivity : The absence of chlorine reduces electrophilicity, limiting substitution reactions. The Boc group at C2 may sterically hinder nucleophilic attacks compared to the target compound.

- Applications: Primarily serves as a non-halogenated chiral building block in organic synthesis .

Chain-Length Variant: (S)-2-(Boc-amino)-1-propanol (CAS 79069-13-9)

Molecular Formula: C₈H₁₇NO₃ Molecular Weight: 175.23 g/mol Structural Differences:

- Shorter three-carbon chain.

- Boc-amino at C2 and hydroxyl at C1.

- No double bond or chlorine.

Key Implications :

Halogenated Analog: Hypothetical 4-(Boc-amino)-3-chloro-2-buten-1-ol

Hypothetical Structure :

- Chlorine at C3 instead of C2.

- Double bond between C2 and C3.

Key Implications :

- Reactivity : Chlorine at C3 would alter regioselectivity in elimination or substitution reactions.

- Stability : Proximity of chlorine to the hydroxyl group (C1) may increase acidity or susceptibility to elimination.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The chlorine in this compound enables Suzuki-Miyaura couplings or nucleophilic substitutions, unlike non-halogenated analogs .

- Stability: Boc protection enhances thermal and oxidative stability compared to unprotected amino alcohols, critical for multi-step syntheses .

- Stereochemical Impact : The (Z)-configuration may favor specific transition states in cycloadditions or enzyme-mediated reactions, though empirical data are needed.

Q & A

Q. Optimization Strategies :

- Solvent Effects : Use DCM for Boc protection to minimize side reactions .

- Temperature Control : Maintain low temperatures (-10°C to 0°C) during chlorination to enhance stereochemical control .

- Catalysis : Add catalytic ZnCl₂ to improve regioselectivity in chlorination .

What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

Basic Research Question

A combination of NMR, IR, and mass spectrometry is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR :

- IR Spectroscopy : The carbonyl stretch of the Boc group appears at ~1680–1720 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₅ClNO₃) .

Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of substituents .

How does the presence of the Boc-protected amino group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The Boc group acts as an electron-withdrawing protecting group, altering reactivity:

- Steric Hindrance : The bulky tert-butyl moiety reduces nucleophilic attack at the amino group, directing reactivity to the chloroalkene .

- Electronic Effects : The Boc group destabilizes adjacent positive charges, making SN1 mechanisms less favorable. SN2 pathways dominate at the chlorinated carbon .

Q. Comparative Data :

| Functional Group | Reaction Rate (k, s⁻¹) | Preferred Mechanism |

|---|---|---|

| Boc-protected | 0.05 | SN2 |

| Free amino | 0.12 | SN1 |

Data derived from analogous compounds in .

What strategies can resolve data discrepancies in stereochemical assignments using computational and experimental methods?

Advanced Research Question

Discrepancies often arise from dynamic stereochemistry or overlapping signals:

- Computational Chemistry :

- Experimental Validation :

How to design experiments to study the stability of the Boc group under varying conditions?

Advanced Research Question

Methodology :

Acid/Base Stability :

- Expose the compound to TFA (for deprotection) or aqueous NaOH, monitoring Boc cleavage via TLC or HPLC .

Thermal Stability :

Comparative Kinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.